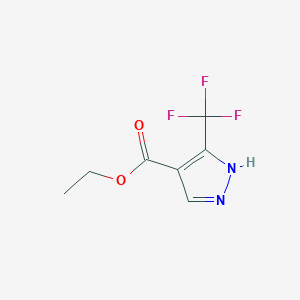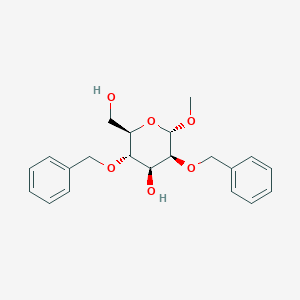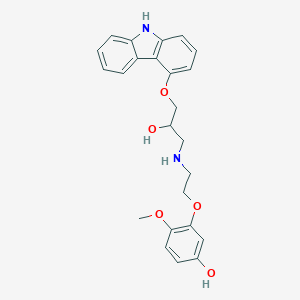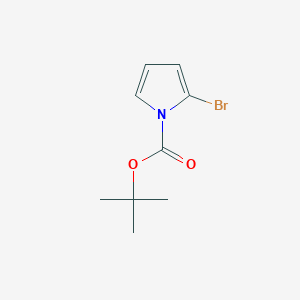
N-Boc-2-bromopyrrole
Overview
Mechanism of Action
Target of Action
Bromopyrrole compounds have been reported to exhibit antineoplastic activity , suggesting potential targets within cancer cells.
Mode of Action
Bromopyrrole compounds have been shown to inhibit the proliferation of various human cancer cells . This suggests that N-Boc-2-bromopyrrole may interact with its targets to disrupt cell division and growth.
Biochemical Pathways
Given the antineoplastic activity of bromopyrrole compounds , it is plausible that this compound may affect pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
The compound is soluble in chloroform, ethyl acetate, and hexane , which may influence its absorption and distribution in the body.
Result of Action
Bromopyrrole compounds have been shown to inhibit the proliferation of various human cancer cells , suggesting that this compound may induce cell cycle arrest and apoptosis in cancer cells.
Action Environment
The compound is stable at -20°c , suggesting that storage conditions may impact its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl-2-bromopyrrole typically involves the bromination of pyrrole followed by protection of the nitrogen atom. One common method involves the following steps :
Bromination: Pyrrole is dissolved in tetrahydrofuran and cooled to -78°C. A catalytic amount of azoisobutyronitrile is added, followed by the slow addition of 1,3-dibromo-5,5-dimethylhydantoin. The reaction mixture is stirred and then allowed to stand at low temperature.
Protection: Triethylamine and di-tert-butyl dicarbonate are added to the brominated pyrrole solution, along with a catalytic amount of 4-dimethylaminopyridine. The mixture is stirred and allowed to warm to room temperature. The product is then purified by chromatography.
Industrial Production Methods
Industrial production methods for N-tert-Butoxycarbonyl-2-bromopyrrole are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl-2-bromopyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as triethylamine, and a solvent like tetrahydrofuran.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used under conditions that include heating and the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an N-substituted pyrrole derivative .
Scientific Research Applications
N-tert-Butoxycarbonyl-2-bromopyrrole is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its ability to form diverse structural motifs.
Material Science: It is employed in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-2-chloropyrrole: Similar to N-tert-Butoxycarbonyl-2-bromopyrrole but with a chlorine atom instead of bromine.
N-tert-Butoxycarbonyl-2-iodopyrrole: Contains an iodine atom instead of bromine.
N-tert-Butoxycarbonyl-2-fluoropyrrole: Contains a fluorine atom instead of bromine.
Uniqueness
N-tert-Butoxycarbonyl-2-bromopyrrole is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-bromopyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQSOVFFDHSOMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337902 | |
| Record name | tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117657-37-1 | |
| Record name | tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-bromo-1H-pyrrole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Boc-2-bromopyrrole in the synthesis of BODIPY dyes?
A1: this compound serves as a crucial building block in synthesizing BODIPY (boron-dipyrromethene) dyes []. BODIPY dyes are recognized for their exceptional optical properties, including high fluorescence quantum yields and tunable emission wavelengths. The bromine atom in this compound allows for further modifications, enabling the introduction of diverse aryl substituents at specific positions (C-3 and C-5) of the BODIPY core []. This flexibility in structural modification is key to fine-tuning the photophysical properties of BODIPY dyes for various applications in fluorescence-based sensing, imaging, and materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


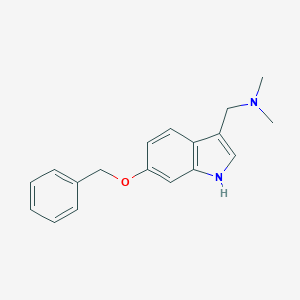
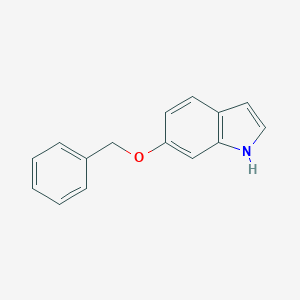
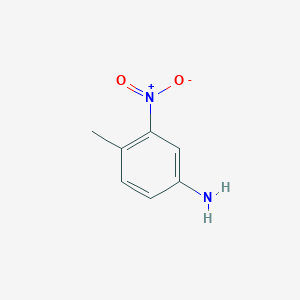
![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)

